1-Benzyl-3-hydroxypyrrolidine-3-carbonitrile

Description

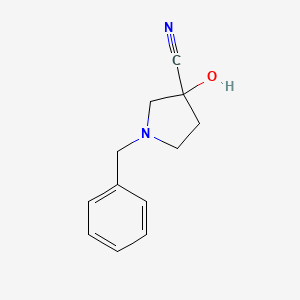

1-Benzyl-3-hydroxypyrrolidine-3-carbonitrile is a chemical compound with the molecular formula C12H14N2O and a molecular weight of 202.25 g/mol It is characterized by a pyrrolidine ring substituted with a benzyl group, a hydroxyl group, and a nitrile group

Properties

IUPAC Name |

1-benzyl-3-hydroxypyrrolidine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c13-9-12(15)6-7-14(10-12)8-11-4-2-1-3-5-11/h1-5,15H,6-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRSBLNXIXUOPLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(C#N)O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Benzyl-3-hydroxypyrrolidine-3-carbonitrile can be achieved through several routes. One common method involves the reaction of benzylamine with acrylonitrile under basic conditions to form the corresponding nitrile . This intermediate can then undergo cyclization and hydroxylation to yield the final product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

1-Benzyl-3-hydroxypyrrolidine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzyl-3-hydroxypyrrolidine-3-carbonitrile has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme inhibitors and receptor ligands.

Industry: It is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-hydroxypyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of neurotransmitter receptors or modulation of signal transduction pathways .

Comparison with Similar Compounds

1-Benzyl-3-hydroxypyrrolidine-3-carbonitrile can be compared with other similar compounds, such as:

1-Benzyl-3-hydroxypyrrolidine-3-carboxaldehyde: Differing by the presence of an aldehyde group instead of a nitrile group.

1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid: Differing by the presence of a carboxylic acid group instead of a nitrile group.

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activity.

Biological Activity

1-Benzyl-3-hydroxypyrrolidine-3-carbonitrile is a synthetic compound belonging to the pyrrolidine class, characterized by a unique structure that includes a benzyl group, a hydroxyl group, and a carbonitrile functional group. This compound has garnered attention due to its potential biological activities, including enzyme inhibition and receptor interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features:

- A pyrrolidine ring , which is essential for its biological activity.

- A benzyl group that enhances lipophilicity and binding interactions.

- A hydroxyl group that may participate in hydrogen bonding with biological targets.

- A carbonitrile group , which can influence the compound's reactivity and interaction with enzymes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the hydroxyl and carbonitrile groups contributes to its reactivity, while the benzyl group enhances binding affinity. This compound may modulate various biological pathways by acting as an inhibitor or activator of key enzymes involved in metabolic processes.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on several enzymes. For example, it has been studied for its potential as an inhibitor of neuraminidase, an enzyme critical for viral replication in influenza viruses. The compound demonstrated a significant reduction in cytopathogenic effects in vitro, suggesting its potential as an antiviral agent .

Case Studies

- Influenza Virus Neuraminidase Inhibition : In a study examining various pyrrolidine derivatives, this compound was shown to inhibit neuraminidase activity effectively. The 50% effective concentration (EC50) was determined using the MTT assay, revealing promising antiviral properties .

- Hypoxia-Inducible Factor (HIF) Regulation : Another study explored the compound's role in stabilizing HIF-1α under hypoxic conditions. The compound was part of a series designed to enhance HIF stability, indicating potential applications in cancer therapeutics .

Research Findings

A summary of key research findings regarding the biological activity of this compound is presented in Table 1.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.